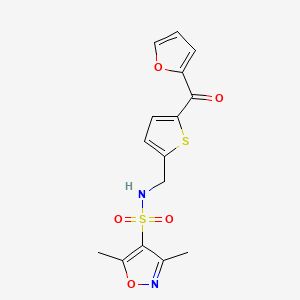

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Description

Propriétés

IUPAC Name |

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5S2/c1-9-15(10(2)22-17-9)24(19,20)16-8-11-5-6-13(23-11)14(18)12-4-3-7-21-12/h3-7,16H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIWSPOUAXVILP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide, with CAS number 1797859-92-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 366.4 g/mol. The compound features a complex structure that includes a furan ring, thiophene ring, isoxazole moiety, and a sulfonamide group, which may contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the furan-2-carbonyl intermediate through acylation.

- Coupling reaction to introduce the thiophene ring.

- Cyclization reactions to construct the isoxazole ring.

- Sulfonation to introduce the sulfonamide group.

This synthetic pathway allows for the introduction of various functional groups that enhance biological activity.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer effects across multiple cancer cell lines including breast, colon, lung, and prostate cancers. For instance, a related series of compounds showed low micromolar activity against these cell lines while exhibiting low toxicity to normal cells . Table 1 summarizes the anticancer efficacy of selected compounds:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Breast | 0.5 | |

| Compound B | Colon | 0.8 | |

| Compound C | Lung | 1.0 | |

| Compound D | Prostate | 0.7 |

The mechanism underlying the anticancer activity appears to involve inhibition of topoisomerase II and induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells . Cell cycle analysis indicated that these compounds primarily induce apoptosis at the G1 phase .

Carbonic Anhydrase Inhibition

In addition to anticancer properties, this compound has been evaluated for its inhibitory effects on carbonic anhydrases (CAs), particularly CA II and CA IX. These enzymes are often overexpressed in tumors and are associated with tumor growth and metastasis. The compound demonstrated nanomolar-level potency against these enzymes , suggesting potential applications in oncology as CA inhibitors.

Case Studies

- Study on Anticancer Activity : A recent investigation focused on the structure-activity relationship (SAR) of various derivatives based on the isoxazole framework. It was found that modifications at specific positions significantly enhanced anticancer efficacy while reducing cytotoxicity towards normal cells .

- Carbonic Anhydrase Inhibition Study : Another study evaluated the compound's ability to inhibit human carbonic anhydrases II and IX in vitro, revealing IC50 values in the nanomolar range, highlighting its potential as a therapeutic agent in cancer treatment .

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds structurally similar to N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide exhibit significant antimicrobial properties. For instance, studies have shown that various sulfonamide derivatives can inhibit the growth of Mycobacterium tuberculosis , suggesting potential applications in tuberculosis treatment. The mechanism typically involves the inhibition of bacterial enzyme functions, which is critical for their survival.

Anticancer Potential

This compound may also have anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. These compounds can serve as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation . The inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators, suggesting therapeutic applications in treating inflammatory diseases.

Case Study 1: Antitubercular Activity

A study demonstrated that a series of sulfonamide derivatives showed significant activity against Mycobacterium tuberculosis H37Ra , indicating that modifications to the sulfonamide group can enhance biological activity.

Case Study 2: Antifungal Efficacy

In another investigation, synthesized pyrazole carboxamides exhibited notable antifungal properties against various phytopathogenic fungi. The study concluded that structural modifications could lead to improved efficacy compared to existing antifungal agents.

Case Study 3: Cancer Cell Line Studies

Research involving compounds similar to this compound revealed that certain derivatives inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showcasing their potential as anticancer agents.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid heterocyclic framework. Below is a comparative analysis with structurally related sulfonamide and heterocyclic derivatives:

Key Differences

Heterocyclic Diversity : The target compound integrates thiophene, furan, and isoxazole, whereas triazole-thiones [7–9] and thiazole-carbamates prioritize nitrogen-rich cores. This diversity impacts electronic properties (e.g., furan’s electron-rich nature vs. triazole’s aromatic stabilization) .

Sulfonamide vs.

Tautomerism : Triazole-thiones [7–9] exhibit thione-thiol tautomerism, absent in the rigid isoxazole-sulfonamide framework of the target compound, which may improve metabolic stability .

Spectroscopic and Crystallographic Insights

- IR/NMR : The target compound’s furan carbonyl (ν(C=O) ~1660–1680 cm⁻¹) and sulfonamide (δ(NH) ~2.5–3.5 ppm in ¹H-NMR) would distinguish it from triazole-thiones (ν(C=S) ~1250 cm⁻¹) and benzamides (ν(C=O) ~1680 cm⁻¹) .

Q & A

Q. What synthetic methodologies are recommended for preparing N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonamide coupling and heterocyclic ring formation. A general approach involves:

- Step 1 : Reacting thiophene derivatives (e.g., 5-acetylthiophene) with furan-2-carbonyl chloride under reflux in acetonitrile or DMF to form the furan-thiophene hybrid scaffold .

- Step 2 : Introducing the isoxazole-sulfonamide moiety via nucleophilic substitution. For example, treat the intermediate with 3,5-dimethylisoxazole-4-sulfonyl chloride in the presence of a base like triethylamine .

- Characterization : Confirm the structure using and NMR (e.g., furan carbonyl signals at ~160 ppm, thiophene protons at δ 6.5–7.5 ppm) and HRMS for molecular ion validation .

Q. How should researchers characterize the electronic properties of this compound?

- Methodological Answer : Use density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) to calculate molecular orbitals, electrostatic potentials, and polarizability. Basis sets like 6-31G(d,p) are suitable for sulfur and oxygen atoms. Validate results against experimental UV-Vis spectra (e.g., λmax in DMSO) . Software packages like Gaussian or ORCA are recommended for these computations .

Q. What are the standard protocols for validating crystallographic data for this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ SHELXT for phase determination and SHELXL for refinement .

- Validation : Check R-factors (R1 < 0.05 for high-quality data), residual electron density (< 1 eÅ<sup>−3</sup>), and ADP (atomic displacement parameter) consistency . WinGX or OLEX2 can assist in visualization and metric analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR band shifts)?

- Methodological Answer :

- NMR Anomalies : Use 2D NMR (COSY, HSQC) to confirm coupling patterns. For example, unexpected splitting in thiophene protons may arise from restricted rotation of the furan-carbonyl group .

- IR Shifts : Compare experimental C=O stretching frequencies (~1680 cm<sup>−1</sup>) with DFT-computed values. Discrepancies >20 cm<sup>−1</sup> suggest conformational changes or solvent effects .

- Systematic Testing : Repeat experiments under varying conditions (e.g., solvent polarity, temperature) to isolate variables .

Q. What computational strategies optimize the compound’s solvation effects in pharmacological assays?

- Methodological Answer : Apply the polarizable continuum model (PCM) to simulate solvation in water or DMSO. Use the integral equation formalism (IEF-PCM) for anisotropic environments (e.g., lipid membranes). Key parameters include:

- Dielectric Constant : Set ε = 78.4 for water or ε = 46.7 for DMSO.

- Cavity Construction : Use united atom Hartree-Fock (UAHF) radii for sulfur and nitrogen atoms .

- Validation : Compare computed solvation free energies with experimental logP values .

Q. How to address tautomerism or dynamic stereochemistry in this compound during structural analysis?

- Methodological Answer :

- Variable-Temperature NMR : Monitor proton signals between 25–100°C. Broadening or splitting indicates tautomeric equilibria (e.g., keto-enol shifts in the isoxazole ring) .

- DFT-MD Simulations : Run molecular dynamics simulations at 298 K to identify low-energy tautomers. Use the Colle-Salvetti correlation-energy functional for accurate barrier heights .

- X-ray Crystallography : Resolve disorder using PART instructions in SHELXL and refine occupancy ratios .

Q. What strategies improve yield in the sulfonamide coupling step?

- Methodological Answer :

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation.

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane. Higher yields (~85%) are reported in DMF due to improved solubility of intermediates .

- Workup : Quench reactions with ice-cold water to precipitate the product and minimize hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.